Acide 4-(2-cyanophénylméthoxy)phénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

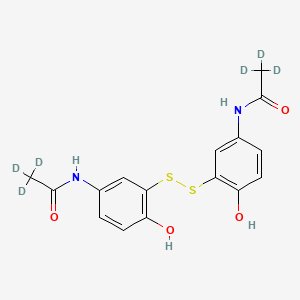

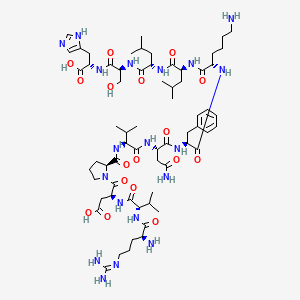

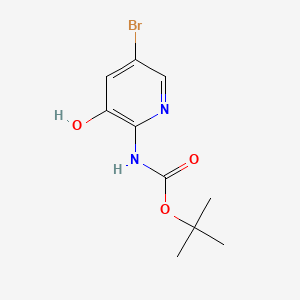

“4-(2-Cyanophenylmethoxy)phenylboronic acid” is a chemical compound with the molecular formula C14H12BNO3 . It is often used in research and experimental applications .

Molecular Structure Analysis

The molecular structure of “4-(2-Cyanophenylmethoxy)phenylboronic acid” consists of 14 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the compound is 253.09100 .Physical and Chemical Properties Analysis

“4-(2-Cyanophenylmethoxy)phenylboronic acid” has a molecular weight of 253.06 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

- Les dérivés de l’acide CPBA sont connus pour leur capacité à former des complexes réversibles avec les polyols, y compris les sucres. Cette chimie unique a fourni une base solide pour diverses applications analytiques et thérapeutiques .

Formation de complexes réversibles avec les polyols :

Stratégies de libération de médicaments :

En résumé, l’acide 4-(2-cyanophénylméthoxy)phénylboronique offre une riche palette d’applications dans divers domaines, du diagnostic à la libération de médicaments. Ses propriétés uniques continuent d’inspirer des recherches innovantes et des solutions pratiques. Si vous souhaitez plus de détails sur une application spécifique, n’hésitez pas à nous contacter

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

The mode of action of 4-(2-Cyanophenylmethoxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, similar to other boronic acids . The cyanophenylmethoxy group may enhance the compound’s binding affinity or selectivity for certain targets .

Biochemical Pathways

4-(2-Cyanophenylmethoxy)phenylboronic acid may participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by the formation of a new carbon–carbon bond .

Result of Action

The molecular and cellular effects of 4-(2-Cyanophenylmethoxy)phenylboronic acid’s action would depend on its specific targets and the nature of its interactions with these targets . For instance, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the levels of the enzyme’s substrates or products.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-(2-Cyanophenylmethoxy)phenylboronic acid . For example, the compound’s ability to form reversible covalent bonds with its targets could be affected by changes in pH.

Analyse Biochimique

Biochemical Properties

4-(2-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The boronic acid group in 4-(2-Cyanophenylmethoxy)phenylboronic acid can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of 4-(2-Cyanophenylmethoxy)phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with cell surface glycans, affecting cell signaling and communication . Additionally, 4-(2-Cyanophenylmethoxy)phenylboronic acid can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 4-(2-Cyanophenylmethoxy)phenylboronic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, through its boronic acid group, leading to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . The reversible covalent bonding with diols and hydroxyl groups allows 4-(2-Cyanophenylmethoxy)phenylboronic acid to modulate various biochemical pathways effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Cyanophenylmethoxy)phenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that 4-(2-Cyanophenylmethoxy)phenylboronic acid can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-(2-Cyanophenylmethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(2-Cyanophenylmethoxy)phenylboronic acid is effective without being harmful .

Metabolic Pathways

4-(2-Cyanophenylmethoxy)phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The boronic acid group allows 4-(2-Cyanophenylmethoxy)phenylboronic acid to participate in reactions that form complex organic molecules, contributing to its metabolic versatility .

Transport and Distribution

Within cells and tissues, 4-(2-Cyanophenylmethoxy)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form reversible covalent bonds with diols and hydroxyl groups facilitates its transport across cell membranes and its distribution within various tissues .

Subcellular Localization

The subcellular localization of 4-(2-Cyanophenylmethoxy)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The boronic acid group plays a crucial role in its localization by enabling interactions with specific biomolecules and cellular structures .

Propriétés

IUPAC Name |

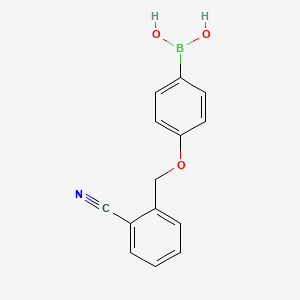

[4-[(2-cyanophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXMTNIYDUFJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655553 |

Source

|

| Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-43-6 |

Source

|

| Record name | {4-[(2-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)

![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)